

# 2,3-Dimethylphenylboronic acid molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2,3-Dimethylphenylboronic acid**

Cat. No.: **B067271**

[Get Quote](#)

An In-depth Technical Guide to **2,3-Dimethylphenylboronic Acid** for Researchers and Drug Development Professionals

## Introduction

**2,3-Dimethylphenylboronic acid** is an organoboron compound that serves as a crucial building block in modern organic synthesis. For researchers, scientists, and professionals in drug development, arylboronic acids are indispensable reagents, primarily for their role in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth overview of the core properties of **2,3-Dimethylphenylboronic acid**, a detailed experimental protocol for its application in Suzuki-Miyaura coupling, and a visualization of the reaction's catalytic cycle. Boronic acids and their derivatives are pivotal in medicinal chemistry for the synthesis of complex biaryl structures, which are common motifs in pharmaceutical agents.[\[1\]](#)[\[2\]](#)

## Core Properties and Data

The fundamental chemical and physical properties of **2,3-Dimethylphenylboronic acid** are summarized below. This data is essential for reaction planning, stoichiometric calculations, and safety assessments.

| Identifier        | Value                                                                                                      |
|-------------------|------------------------------------------------------------------------------------------------------------|
| Molecular Formula | C <sub>8</sub> H <sub>11</sub> BO <sub>2</sub> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Weight  | 149.98 g/mol <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>                                   |
| CAS Number        | 183158-34-1 <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[6]</a>                                    |
| IUPAC Name        | (2,3-dimethylphenyl)boronic acid <a href="#">[4]</a>                                                       |
| Synonyms          | 2,3-Dimethylbenzeneboronic acid <a href="#">[3]</a> <a href="#">[6]</a>                                    |
| Appearance        | White to light yellow powder or crystal <a href="#">[3]</a>                                                |
| Melting Point     | 174-180 °C <a href="#">[6]</a>                                                                             |

## Applications in Drug Discovery and Synthesis

**2,3-Dimethylphenylboronic acid** is predominantly utilized as a nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions.[\[6\]](#) This palladium-catalyzed reaction is one of the most robust and versatile methods for the formation of carbon-carbon (C-C) bonds, particularly for constructing biaryl and styrenyl frameworks.[\[7\]](#) These structural motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and advanced materials.[\[8\]](#) The ability to introduce the 2,3-dimethylphenyl group selectively makes this reagent valuable for structure-activity relationship (SAR) studies in drug discovery, where steric and electronic properties of molecules are fine-tuned to optimize biological activity.

## Experimental Protocols

A detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction is provided below. This protocol outlines the synthesis of a biaryl compound from **2,3-Dimethylphenylboronic acid** and an aryl halide.

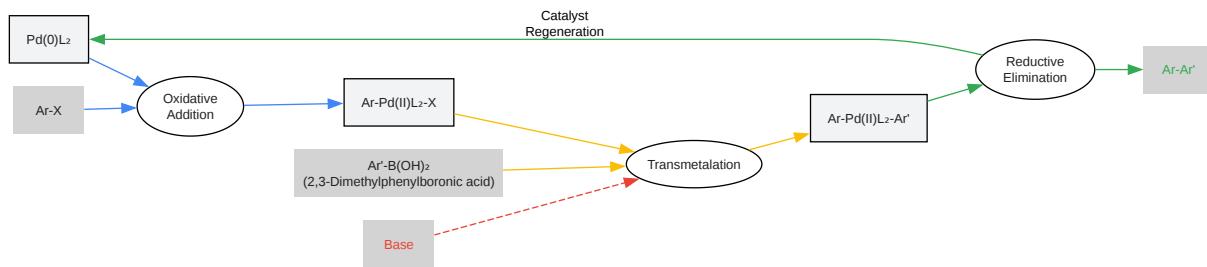
## General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: To synthesize a 2,3-dimethyl-substituted biaryl compound via a palladium-catalyzed cross-coupling reaction between **2,3-Dimethylphenylboronic acid** and an aryl halide (e.g., Aryl-Br).

## Materials:

- **2,3-Dimethylphenylboronic acid**
- Aryl halide (Ar-X, where X = Br, I, or OTf)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, Pd(OAc)<sub>2</sub>, or PdCl<sub>2</sub>(dppf))
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, K<sub>3</sub>PO<sub>4</sub>, or Cs<sub>2</sub>CO<sub>3</sub>)
- Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and heating mantle
- Inert atmosphere setup (Nitrogen or Argon)

## Procedure:


- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **2,3-Dimethylphenylboronic acid** (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
- Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen.
- Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent. Subsequently, add the palladium catalyst (typically 1-5 mol%).
- Degassing: Sparge the reaction mixture with the inert gas for an additional 10-15 minutes to ensure all dissolved oxygen is removed.<sup>[8]</sup>
- Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.<sup>[8][9]</sup> The reaction progress should be monitored by a suitable analytical

technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 24 hours.

- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
- Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 times).  
[8] Combine the organic layers.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl product.

## Visualization of the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, which is the primary application for **2,3-Dimethylphenylboronic acid** in synthetic chemistry. The cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.[7][9]



[Click to download full resolution via product page](#)

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3-Dimethylphenylboronic Acid | 183158-34-1 | TCI AMERICA [tcichemicals.com]
- 4. 393790050 [thermofisher.com]
- 5. 2,3-DiMethylphenylboronic acid | CymitQuimica [cymitquimica.com]
- 6. 2,3-Dimethylphenylboronic acid 183158-34-1 [sigmaaldrich.com]
- 7. diva-portal.org [diva-portal.org]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [2,3-Dimethylphenylboronic acid molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b067271#2-3-dimethylphenylboronic-acid-molecular-weight-and-formula>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)